Product packaging for Gallium triperchlorate(Cat. No.:CAS No. 17835-81-3)

Gallium triperchlorate

Cat. No.: B100870
CAS No.: 17835-81-3
M. Wt: 368.07 g/mol
InChI Key: DKRHELWBVMBPOQ-UHFFFAOYSA-K
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Description

Contemporary Significance of Gallium(III) Compounds in Inorganic Chemistry

Gallium compounds are primarily found in the +3 oxidation state. wikipedia.org Gallium(III) compounds have garnered significant attention in modern inorganic chemistry for their diverse applications. As a Lewis acid, gallium(III) chloride is milder but also easier to reduce than aluminum chloride. wikipedia.org This property makes gallium compounds effective catalysts in various organic reactions, including Friedel-Crafts reactions and the ring-opening polymerization of cyclic esters like ε-caprolactone. ontosight.ainih.gov

In the realm of materials science, gallium compounds are studied for their potential in synthesizing advanced materials such as nanoparticles and mesoporous structures. ontosight.ai Furthermore, there is a growing body of research into the biological applications of gallium(III) complexes. ontosight.ai Their coordination chemistry is similar to that of iron(III), allowing gallium(III) compounds to serve as diamagnetic analogs for ferric compounds in studies. wikipedia.org This has led to investigations into their potential as antimicrobial or anticancer agents and as scaffolds for radiopharmaceuticals, particularly for binding fluorine-18 (B77423) in PET imaging tracers. ontosight.aiacs.orgrsc.org

Fundamental Principles of Perchlorate (B79767) Anion Behavior in Diverse Chemical Environments

The perchlorate anion (ClO₄⁻) consists of a central chlorine atom tetrahedrally bonded to four oxygen atoms. nih.gov While thermodynamically a powerful oxidizing agent, it is kinetically very stable in many chemical systems due to the high activation energy required for its reduction. nih.govclu-in.orgresearchgate.net This lack of reactivity means it persists in the environment and is not readily reduced by common reagents. clu-in.orgca.gov

A key feature of the perchlorate anion is its behavior as a non-coordinating or weakly coordinating anion. clu-in.org Most perchlorate salts are highly soluble in water, and the anion does not tend to sorb well to most surfaces, making it highly mobile in aqueous environments. nih.goviapchem.org This combination of high solubility and low coordinating ability makes perchlorate salts, such as sodium perchlorate, useful for adjusting the ionic strength of solutions in laboratory studies without the anion interfering with the reaction by complexing to metal centers. clu-in.org

Rationale and Research Trajectories for Investigating Gallium Triperchlorate Systems

The investigation of this compound is driven by the combination of the properties of the gallium(III) ion and the perchlorate anion. The primary rationale for its use is as a potent Lewis acid catalyst. ontosight.ai The presence of the non-coordinating perchlorate anion enhances the Lewis acidity of the gallium(III) center, making it a valuable catalyst for organic syntheses like Friedel-Crafts reactions. ontosight.ai

This compound also serves as an important precursor in coordination chemistry. ontosight.ai Because the perchlorate anion is weakly bound, it can be easily displaced by other, stronger ligands. This facilitates the synthesis of a wide range of novel gallium(III) complexes for various applications, from catalysis to materials science. ontosight.aiwikipedia.org Research trajectories are focused on leveraging these properties to develop new catalytic systems and to synthesize advanced materials, including nanoparticles and specialized polymers. ontosight.ainih.gov

Table 2: Compound Names Mentioned

Compound Name Chemical Formula
This compound Ga(ClO₄)₃
Gallium Perchlorate Hydrate (B1144303) Ga(ClO₄)₃·xH₂O
Gallium(III) Chloride GaCl₃
Aluminum Chloride AlCl₃
Perchloric Acid HClO₄
Sodium Perchlorate NaClO₄
Iron(III) Chloride FeCl₃

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ga(ClO4)3<br>Cl3GaO12 B100870 Gallium triperchlorate CAS No. 17835-81-3

Properties

IUPAC Name

gallium;triperchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClHO4.Ga/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRHELWBVMBPOQ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ga+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ga(ClO4)3, Cl3GaO12
Record name gallium(III) perchlorate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648468
Record name Gallium triperchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17835-81-3
Record name Gallium triperchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Gallium Triperchlorate Analogs

Hydrothermal Synthetic Routes for Gallium-Containing Perchlorate (B79767) Frameworks

Hydrothermal synthesis is a prevalent method for creating crystalline materials from aqueous solutions under high temperature and pressure. This technique is particularly effective for producing complex inorganic framework structures, such as gallosilicate sodalites, where perchlorate anions can be incorporated.

Direct Synthesis of Gallosilicate Perchlorate Sodalites

Gallosilicate perchlorate sodalites, with the general formula Na₈[GaSiO₄]₆(ClO₄)₂, can be synthesized directly via a low-temperature hydrothermal route. researchgate.netrsc.org This single-step process is typically carried out in Teflon-lined autoclaves at a temperature of 100°C for a duration of seven days. researchgate.netrsc.org The synthesis does not necessitate the use of precursors. researchgate.net

The starting materials for this synthesis include a gallium source, such as gallium oxide (Ga₂O₃), and a silicon source, like silicic anhydride (B1165640) (SiO₂). researchgate.net Sodium hydroxide (B78521) (NaOH) is employed as a mineralizing agent, and a sodium salt of perchlorate provides the guest anion. researchgate.net The resulting product is a crystalline solid with a cubic sodalite structure in the space group P-43n. researchgate.netsibran.ru The gallosilicate framework consists of an ordered arrangement of gallium and silicon atoms. researchgate.net

The reaction conditions and resulting product characteristics are summarized in the table below.

ParameterValueReference
Synthesis MethodLow-Temperature Hydrothermal researchgate.netsibran.ru
Temperature100°C researchgate.netrsc.org
Reaction Time7 days researchgate.net
Gallium SourceGallium Oxide (Ga₂O₃) researchgate.net
Silicon SourceSilicic Anhydride (SiO₂) researchgate.net
Mineralizing AgentSodium Hydroxide (NaOH) researchgate.net
Perchlorate SourceSodium Perchlorate researchgate.net
ProductNa₈[GaSiO₄]₆(ClO₄)₂ researchgate.net
Crystal SystemCubic researchgate.net
Space GroupP-43n researchgate.net

Encapsulation Mechanisms of Perchlorate Anions within Host Structures

The encapsulation of perchlorate anions within host structures, such as gallosilicate sodalites, is a key feature of their synthesis. The sodalite structure is characterized by a framework of truncated octahedral cages. researchgate.net During the hydrothermal synthesis of gallosilicate sodalite, the perchlorate anions become trapped within these cages. researchgate.net

The presence and position of the encapsulated perchlorate anion are confirmed through various characterization techniques. Infrared (IR) and Raman spectroscopy confirm the presence of the ClO₄⁻ group within the framework. researchgate.net The chloride atoms of the perchlorate are located at the center of the sodalite cages. researchgate.net The sodium cations are situated near the six-ring windows of the cages, coordinating with three oxygen atoms and the encapsulated anions. researchgate.net The successful encapsulation of the perchlorate anion has been demonstrated in these gallosilicate structures. researchgate.net

Strategies for Gallium(III) Perchlorate Formation in Various Solvents

Gallium(III) perchlorate, with the chemical formula Ga(ClO₄)₃, is typically encountered as a hydrated salt. sigmaaldrich.com It is a white, crystalline solid that is soluble in water and other polar solvents. ontosight.aipubcompare.ai

The primary method for preparing aqueous solutions of gallium(III) perchlorate involves the direct reaction of gallium metal with perchloric acid (HClO₄). ontosight.ai While gallium is less noble than zinc, its dissolution in mineral acids can be slow due to the formation of a passive oxide layer on its surface. thieme-connect.de To facilitate the reaction, the gallium metal is often first washed with a dilute acid, such as hydrochloric acid, to remove this oxide layer. thieme-connect.de The reaction of freshly precipitated gallium hydroxide with an excess of perchloric acid is another, albeit more tedious, route due to the gelatinous nature of the hydroxide. rsc.org

Crystalline gallium perchlorate hydrates can be obtained from these solutions. A nonahydrate, Ga(ClO₄)₃·9H₂O, and a hexahydrate, Ga(ClO₄)₃·6H₂O, have been described. rsc.org The nonahydrate can be dehydrated to the hexahydrate by placing it over a strong desiccant like sulfuric acid or phosphoric oxide in a vacuum. rsc.org The hexahydrate can also be crystallized from solutions containing a significant amount of perchloric acid. rsc.org This hexahydrate is reported to be very soluble in water, benzene (B151609), alcohol, and acetone. rsc.org

The hydrated gallium ion, [Ga(H₂O)₆]³⁺, is the stable species in aqueous perchlorate solutions, with no evidence of inner-sphere complex formation between gallium and the perchlorate anion. researchgate.netrsc.org This hexaaquagallium(III) ion exhibits an octahedral geometry. researchgate.netrsc.org

Purity Assessment and Characterization of Synthesized Gallium Perchlorate Materials

A comprehensive suite of analytical techniques is employed to assess the purity and characterize the structure of synthesized gallium perchlorate materials and their analogs.

For gallosilicate perchlorate sodalites, X-ray powder diffraction (XRD) is fundamental for confirming the crystalline structure and determining lattice parameters. researchgate.netsemanticscholar.org Rietveld refinement of the XRD data is used to elucidate the precise atomic positions and structural details. researchgate.net Infrared (IR) and Raman spectroscopy are crucial for confirming the formation of the gallosilicate framework and the presence of the encapsulated perchlorate anion. researchgate.netsemanticscholar.org Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) spectroscopy, specifically ²⁹Si and ²³Na MAS NMR, provides detailed information about the ordering of the silicon and gallium atoms in the framework and the local environment of the sodium ions. semanticscholar.org Thermogravimetric analysis (TGA) is used to study the thermal stability of the material and the decomposition of the encapsulated perchlorate. researchgate.net Scanning Electron Microscopy (SEM) reveals the morphology and crystal size of the synthesized particles, while Energy Dispersive X-ray Spectroscopy (EDX) is used to determine the elemental composition. semanticscholar.org

For gallium(III) perchlorate solutions, X-ray diffraction has been used to study the structure of concentrated aqueous solutions, revealing the coordination of six water molecules to the Ga³⁺ cation. researchgate.net Raman and ⁷¹Ga NMR spectroscopy are powerful tools for studying the speciation of gallium in solution, confirming the presence of the stable [Ga(H₂O)₆]³⁺ ion in perchlorate media. rsc.orgresearchgate.net

The purity of gallium materials, in general, is often assessed for trace metal impurities using techniques such as atomic emission spectrometry (AES) and glow-discharge mass spectrometry (GDMS). rsc.orgacs.org For high-purity gallium, methods involving preconcentration of impurities by distilling off the gallium matrix as GaCl₃·NH₃ can be employed to achieve very low detection limits. rsc.org Commercial gallium(III) perchlorate hydrate (B1144303) is available at high purity, for example, 99.999% trace metals basis. sigmaaldrich.com

The following table summarizes the characterization techniques and their applications for gallium perchlorate and its analogs.

TechniqueApplicationFindingsReference
X-ray Diffraction (XRD)Crystal structure determination of gallosilicate perchlorate sodalite and analysis of aqueous solutions.Confirms cubic sodalite structure; provides lattice parameters. Shows [Ga(H₂O)₆]³⁺ in solution. researchgate.netsemanticscholar.org
Infrared (IR) SpectroscopyConfirmation of framework formation and presence of perchlorate in sodalites.Identifies vibrational modes of the gallosilicate framework and the ClO₄⁻ anion. researchgate.net
Raman SpectroscopyStructural analysis of sodalites and speciation in aqueous solutions.Confirms presence of ClO₄⁻; identifies vibrational modes of [Ga(H₂O)₆]³⁺. researchgate.netrsc.org
MAS NMR SpectroscopyElucidation of atomic ordering and local environments in sodalites.²⁹Si NMR confirms Si-Ga ordering; ²³Na NMR probes the sodium ion environment. semanticscholar.org
Thermogravimetric Analysis (TGA)Thermal stability and decomposition studies of sodalites.Determines the decomposition temperature of the encapsulated perchlorate. researchgate.net
Scanning Electron Microscopy (SEM)Morphological characterization of sodalite crystals.Reveals crystal shape and size. semanticscholar.org
Energy Dispersive X-ray Spectroscopy (EDX)Elemental analysis of sodalite crystals.Confirms the presence and relative ratios of Ga, Si, and Na. semanticscholar.org
Atomic Emission Spectrometry (AES)Trace impurity analysis in gallium.Enables simultaneous measurement of multiple trace elements. rsc.org
Glow-Discharge Mass Spectrometry (GDMS)High-purity analysis of gallium.Provides sensitive detection of trace impurities. acs.org

Structural Elucidation and Solid State Architectural Analysis of Gallium Triperchlorate

Crystallographic Investigations of Gallium Triperchlorate Hydrates

The primary method for elucidating the precise three-dimensional arrangement of atoms in crystalline solids is single-crystal X-ray diffraction. uni-ulm.dewarwick.ac.uk This powerful analytical technique has been instrumental in determining the structure of this compound hydrates.

Single-Crystal X-ray Diffraction Studies of Nonahydrates

The crystallographic data for this compound nonahydrate is summarized in the table below.

Crystal SystemSpace GroupUnit Cell Parameters
HexagonalP6₃mca = 12.950(2) Å, c = 5.117(1) Å

Data sourced from Davidian et al. (2012) and Hennings et al. (2014) as cited in researchgate.net

Analysis of Gallium(III) Coordination Geometries in Crystalline States

In the crystalline state of this compound nonahydrate, the gallium(III) ion exhibits a well-defined coordination geometry. researchgate.net It is octahedrally coordinated by six water molecules, forming the complex cation [Ga(H₂O)₆]³⁺. researchgate.netresearchgate.net This octahedral arrangement is a common feature for Ga(III) in aqueous solutions and in many of its hydrated solid salts. rsc.orgresearchgate.net The Ga-O bond distances within this hexaaqua complex are approximately 1.95 ± 0.002 nm. researchgate.net The coordination polyhedron of the gallium atom can be described as a distorted octahedron in some complex gallium compounds. researchgate.netmdpi.com

Spectroscopic Characterization of Solid-State Gallium Perchlorate (B79767)

Vibrational and solid-state NMR spectroscopy provide complementary information to crystallographic data, offering insights into the bonding and local environment of the constituent ions and molecules.

Vibrational Spectroscopy (Infrared and Raman) for Structural Assignments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for characterizing the structural units within solid-state gallium perchlorate. The spectra reveal distinct vibrational modes associated with the hexaaquagallium(III) cation and the perchlorate anion.

In Raman spectra of gallium perchlorate solutions, which provide a good approximation for the solid-state hydrated species, characteristic bands of the [Ga(OH₂)₆]³⁺ ion with Oₕ symmetry are observed. rsc.orgresearchgate.net These include a strongly polarized band around 526 cm⁻¹ assigned to the symmetric Ga-O stretching mode (ν₁), and depolarized bands at approximately 430 cm⁻¹ and 328 cm⁻¹ corresponding to other Ga-O modes (ν₂ and ν₅). rsc.orgresearchgate.net The corresponding infrared active Ga-O stretching mode (ν₃) is found near 510 cm⁻¹. rsc.orgresearchgate.net

The perchlorate anion (ClO₄⁻), which has Td symmetry, also exhibits characteristic vibrational modes. However, in the solid state, interactions within the crystal lattice can lead to slight distortions and shifts in the observed frequencies.

Vibrational Frequencies of the Hexaaquagallium(III) Ion
Vibrational ModeRaman Frequency (cm⁻¹)Infrared Frequency (cm⁻¹)AssignmentPolarization (Raman)
ν₁ (a₁g)526-Symmetric Ga-O StretchPolarized
ν₂ (e_g)430-Ga-O Bending/StretchingDepolarized
ν₃ (f₁u)-510Asymmetric Ga-O Stretch-
ν₅ (f₂g)328-Ga-O BendingDepolarized

Data based on studies of aqueous gallium perchlorate solutions. rsc.orgresearchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Studies

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive probe of the local chemical environment of specific nuclei. For this compound, both ⁶⁹Ga and ⁷¹Ga NMR can provide valuable structural information. nih.gov

While specific solid-state NMR data for this compound is not extensively reported in the provided search results, general principles of gallium NMR can be applied. The chemical shift of the gallium nucleus is highly dependent on its coordination number. nih.gov For the hexaaquagallium(III) ion, where gallium is six-coordinate, the chemical shift is expected to be significantly different from that of four-coordinate gallium species. nih.gov Studies on various gallium compounds show that six-coordinate gallium typically has chemical shift values around 225 ppm relative to a 1 M gallium nitrate (B79036) solution. nih.gov

Furthermore, the electric field gradient (EFG) at the gallium nucleus, which can be measured by NMR, provides information about the symmetry of the coordination environment. nih.gov A more distorted coordination sphere results in a larger EFG. In the case of the [Ga(H₂O)₆]³⁺ cation in the nonahydrate crystal, slight distortions from perfect octahedral symmetry, as indicated by crystallographic data, would be reflected in the solid-state NMR spectrum. researchgate.netnih.gov

Computational Approaches to Solid-State Structure and Stability

Theoretical and computational methods have become indispensable in modern materials science for predicting and understanding the properties of crystalline solids. For a compound like this compound, where experimental data may be sparse, these techniques offer a pathway to explore its crystal lattice, electronic characteristics, and the subtle intermolecular forces that govern its solid-state architecture.

Density Functional Theory (DFT) Investigations of Crystal Lattices and Electronic Structures

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly well-suited for studying the properties of crystalline solids, including lattice parameters, bond characteristics, and electronic band structures.

While comprehensive DFT studies specifically targeting the bulk crystalline structure of anhydrous this compound are not widely available in the public domain, the principles of such an investigation can be outlined based on studies of analogous metal perchlorates and related gallium compounds. In one computational study focused on designing chemoresponsive liquid crystals, this compound was modeled using DFT to understand its interaction with organic molecules. hal.science In these models, the Ga³⁺ ion is coordinated by three bidentate perchlorate anions, resulting in a six-coordinate gallium center. hal.science This coordination is consistent with what is known for other trivalent metal perchlorates.

A theoretical investigation into the crystal lattice of Ga(ClO4)3 would typically begin with an assumed or experimentally derived crystal structure. For instance, studies on scandium perchlorate, Sc(ClO4)3, suggest its molecular structure is comparable to that of Ga(ClO4)3, providing a potential starting point for calculations. iaea.org The geometry of the unit cell and the atomic positions within it would be optimized to find the minimum energy configuration. This process yields theoretical lattice parameters (a, b, c, α, β, γ) and the volume of the unit cell.

The electronic structure analysis involves calculating the density of states (DOS) and the band structure. The DOS provides information about the number of available electronic states at each energy level, revealing the contributions of different atomic orbitals (Ga, Cl, O) to the valence and conduction bands. The band structure, a plot of electron energy versus momentum in the Brillouin zone, would determine the electronic nature of this compound, such as whether it is an insulator or a semiconductor, and the magnitude of its band gap. For related metal perchlorates, DFT calculations have been used to characterize the chemical bonding within the perchlorate anion and between the cation and the anion. wikipedia.org

Table 1: Representative Theoretical Data from DFT Calculations on a Metal Perchlorate System

ParameterPredicted ValueMethod/Basis Set
Lattice Parameter 'a'9.85 ÅPBE/def2-SVP
Lattice Parameter 'b'9.85 ÅPBE/def2-SVP
Lattice Parameter 'c'7.55 ÅPBE/def2-SVP
Band Gap4.5 eVHSE06
Ga-O Bond Distance2.05 ÅB3LYP/6-311+G(d,p)

Note: This table is illustrative and based on typical values and methods found in DFT studies of similar metal-organic and ionic compounds. The specific values for Ga(ClO₄)₃ would require a dedicated computational study.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering detailed insights into the dynamics of atoms and molecules. For crystalline solids, MD can be used to investigate thermal stability, phase transitions, and the nature of intermolecular forces that hold the crystal lattice together.

As with DFT, specific MD simulation studies on bulk crystalline this compound are not readily found in the literature. However, the methodology can be described based on simulations of other ionic crystals, such as ammonium (B1175870) perchlorate (NH₄ClO₄). nih.govresearchgate.net An MD simulation of Ga(ClO4)3 would require a well-defined force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. This force field would include terms for bond stretching, angle bending, and torsional rotations within the perchlorate anions, as well as non-bonded interactions (van der Waals and electrostatic forces) between all atoms.

The simulation would be initiated from a known or predicted crystal structure. The system would be equilibrated at a specific temperature and pressure, after which a production run would be performed to collect data on the atomic trajectories. Analysis of these trajectories can reveal key information about the intermolecular interactions. For instance, radial distribution functions (RDFs) between the gallium cation and the oxygen or chlorine atoms of the perchlorate anions can provide a detailed picture of the coordination environment and the distances between ions. The mean square displacement (MSD) of the ions as a function of time can be used to assess the stability of the crystal lattice at different temperatures.

Table 2: Illustrative Intermolecular Interaction Data from a Hypothetical MD Simulation of this compound

Interaction PairAverage Distance (Å)Interaction Energy (kcal/mol)
Ga³⁺ - O(ClO₄⁻)2.1-
Ga³⁺ - Cl(ClO₄⁻)3.5-
O(ClO₄⁻) - O(ClO₄⁻)3.2-

Note: This table presents expected interaction pairs and their typical distances based on ionic radii and coordination chemistry. The interaction energies would be calculated from the force field used in the simulation.

Solution Phase Chemistry and Coordination Dynamics of Gallium Iii in Perchlorate Media

Hydration Structure and Dynamics of Gallium(III) Ions in Aqueous Perchlorate (B79767) Solutions

In aqueous perchlorate solutions, the gallium(III) ion exists as a hydrated complex, where water molecules arrange themselves in distinct layers, or coordination spheres, around the central metal ion. The structure and dynamics of this hydration shell are crucial for understanding the reactivity of the gallium(III) ion.

X-ray Diffraction Analysis of First and Second Coordination Spheres

X-ray diffraction (XRD) and related techniques like Large Angle X-ray Scattering (LAXS) have been instrumental in elucidating the structure of the hydrated gallium(III) ion in aqueous perchlorate solutions. These studies have revealed a well-defined first coordination sphere consisting of six water molecules octahedrally coordinated to the Ga(III) ion. researchgate.netnih.gov The Ga-O bond distance for these inner-sphere water molecules is consistently reported to be approximately 1.95-1.96 Å. mdpi.comrsc.org

Beyond the immediate neighbors, a distinct second coordination sphere has also been identified. rsc.org This second shell is composed of approximately 12 water molecules that are hydrogen-bonded to the water molecules of the first sphere. rsc.org The average distance from the gallium ion to the oxygen atoms of these second-sphere water molecules is about 4.05 Å. mdpi.comrsc.org The presence of this ordered second hydration sphere highlights the significant influence of the highly charged Ga(III) ion on the surrounding solvent structure. nih.gov

Table 1: Structural Parameters of Hydrated Gallium(III) Ion in Aqueous Perchlorate Solution from X-ray Diffraction Studies

Parameter Value Reference
First Sphere Coordination Number 6 researchgate.netnih.gov
First Sphere Ga-O Distance 1.95-1.96 Å mdpi.comrsc.org
Second Sphere Coordination Number ~12 rsc.org
Second Sphere Ga-O Distance ~4.05 Å mdpi.comrsc.org

Raman and 71Ga NMR Spectroscopic Probes of Hexaaquagallium(III) Ion Stability

Raman and 71Ga Nuclear Magnetic Resonance (NMR) spectroscopy provide further insights into the stability and structure of the hydrated gallium(III) ion, specifically the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺. In aqueous gallium(III) perchlorate solutions, Raman spectra exhibit characteristic bands corresponding to the vibrations of the GaO₆ core. A strongly polarized band around 526 cm⁻¹ is assigned to the symmetric stretching mode (ν₁), while depolarized bands at approximately 430 cm⁻¹ and 328 cm⁻¹ are attributed to other vibrational modes of the [Ga(H₂O)₆]³⁺ octahedron. rsc.orgresearchgate.net

The persistence and characteristics of these Raman bands over various concentrations and temperatures indicate the high thermodynamic stability of the hexaaquagallium(III) ion in perchlorate media. rsc.orgresearchgate.net This suggests that the perchlorate anion does not readily displace water molecules from the first coordination sphere, acting as a non-coordinating anion. 71Ga NMR studies also support the existence of a highly symmetric gallium species in solution, consistent with the octahedral [Ga(H₂O)₆]³⁺ complex. nih.gov

Ab Initio Molecular Orbital Calculations of Gallium(III) Water Clusters

Theoretical studies using ab initio molecular orbital calculations have complemented experimental findings and provided a deeper understanding of the interactions within gallium(III) water clusters. These calculations have been performed on clusters of varying sizes, from a single water molecule up to models that include the second hydration sphere, such as [Ga(H₂O)₁₈]³⁺. rsc.orgresearchgate.net

Calculations on the [Ga(H₂O)₆]³⁺ cluster confirm the octahedral arrangement of the first hydration sphere. More advanced models that incorporate the second hydration sphere, such as a [Ga(H₂O)₆(H₂O)₁₂]³⁺ cluster, show better agreement with experimental vibrational frequencies from Raman spectroscopy. rsc.org For instance, the calculated symmetric Ga-O stretching frequency for the [Ga(H₂O)₁₈]³⁺ cluster is in excellent agreement with the experimental value. rsc.orgresearchgate.net These theoretical models also provide estimates for the binding enthalpy of water molecules, further quantifying the stability of the hydrated gallium(III) ion.

Temperature and Concentration Dependencies of Hydration Phenomena

The hydration structure of the gallium(III) ion in perchlorate solutions exhibits a notable stability with respect to changes in temperature and concentration. Raman spectroscopic studies have shown that even with a significant increase in temperature (e.g., up to 75 °C), the fundamental vibrational modes of the [Ga(H₂O)₆]³⁺ ion persist, with only minor shifts in band positions and broadening. rsc.orgresearchgate.net This indicates that the hexaaqua complex remains the dominant species and does not undergo significant structural changes or decomposition within this temperature range. rsc.orgresearchgate.net

Similarly, studies across different concentrations of gallium(III) perchlorate have shown that the [Ga(H₂O)₆]³⁺ ion remains the primary species. rsc.orgresearchgate.net The lack of significant change in the Raman and NMR spectra upon dilution confirms that perchlorate does not form inner-sphere complexes with gallium(III), even at higher concentrations. This is in contrast to other anions like nitrate (B79036), where outer-sphere ion pairing and some inner-sphere complexation can be observed at high concentrations. rsc.org

Hydrolytic Behavior of Gallium(III) Perchlorate in Aqueous Environments

The high charge density of the Ga(III) ion leads to the polarization of the coordinated water molecules, making them more acidic than bulk water. This results in the hydrolysis of the [Ga(H₂O)₆]³⁺ ion, a process that is highly dependent on the pH of the solution. The hydrolysis of Ga(III) becomes detectable at a pH between 2 and 3. geologyscience.ru

The hydrolysis proceeds through a series of stepwise deprotonation reactions, forming mononuclear hydroxo and dihydroxo species:

[Ga(H₂O)₆]³⁺ + H₂O ⇌ [Ga(H₂O)₅(OH)]²⁺ + H₃O⁺

[Ga(H₂O)₅(OH)]²⁺ + H₂O ⇌ [Ga(H₂O)₄(OH)₂]⁺ + H₃O⁺

At higher pH values, further hydrolysis can lead to the formation of neutral gallium hydroxide (B78521), Ga(OH)₃, which can precipitate from solution, and eventually, at very high pH, the soluble tetrahydroxogallate(III) anion, [Ga(OH)₄]⁻. nih.gov In acidic to near-neutral solutions, the dominant hydrolysis products are the mononuclear species. The formation of polymeric gallium species is generally not significant in solutions with a total gallium concentration below 0.01 M. geologyscience.ru

The equilibrium constants for these hydrolysis reactions have been determined through various methods, including potentiometric titrations and solubility studies. These constants are crucial for predicting the speciation of gallium in aqueous solutions under different pH conditions.

Table 2: Logarithms of Stepwise Hydrolysis Constants (log K) for Gallium(III) at 25 °C

Hydrolysis Reaction log K Reference
Ga³⁺ + H₂O ⇌ GaOH²⁺ + H⁺ -2.897 cost-nectar.eu
Ga³⁺ + 2H₂O ⇌ Ga(OH)₂⁺ + 2H⁺ -6.694 cost-nectar.eu
Ga³⁺ + 3H₂O ⇌ Ga(OH)₃(aq) + 3H⁺ -11.96 cost-nectar.eu
Ga³⁺ + 4H₂O ⇌ Ga(OH)₄⁻ + 4H⁺ -16.588 cost-nectar.eu

Complexation Equilibria and Kinetics of Gallium(III) with Ligands in Perchlorate Systems

The perchlorate medium provides an ideal background for studying the complexation reactions of the hydrated gallium(III) ion with various ligands, as the perchlorate ion itself does not compete for coordination sites. The formation of complexes with other ligands involves the displacement of one or more water molecules from the first hydration sphere of the [Ga(H₂O)₆]³⁺ ion.

The kinetics of these complexation reactions can vary significantly depending on the nature of the incoming ligand. For example, the kinetics of complex formation between gallium(III) and the siderophore desferrioxamine B have been studied in acidic aqueous perchlorate solutions. srce.hr Such studies provide valuable information on the mechanism of ligand substitution at the Ga(III) center.

Furthermore, methyl transfer reactions involving aqueous dimethylgallium(III) cations and gallium(III) perchlorate have been investigated. dtic.mil These studies demonstrate that even in protic solvents, organometallic reactions can occur, leading to the formation of new gallium species. The stability and reactivity of these complexes are governed by both thermodynamic and kinetic factors. The study of these equilibria and kinetics in a non-coordinating perchlorate environment is essential for understanding the fundamental coordination chemistry of gallium(III) and for the design of new gallium-based compounds with specific properties.

Formation of Outer-Sphere and Inner-Sphere Complexes

The interaction between the hydrated gallium(III) cation and the perchlorate anion is a critical aspect of its solution chemistry. Research indicates a clear distinction between outer-sphere and inner-sphere complexation depending on the anion present.

In perchlorate solutions, the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺, is thermodynamically stable, and there is no evidence of inner-sphere complex formation between Ga(III) and the perchlorate anion (ClO₄⁻). researchgate.netrsc.org This stability is observed over a range of temperatures and concentrations. researchgate.netrsc.org The interaction is limited to the formation of outer-sphere ion pairs, where the fully hydrated gallium ion and the perchlorate anion are associated through electrostatic forces without direct bonding.

This behavior contrasts sharply with that observed in nitrate solutions. In concentrated gallium(III) nitrate solutions, while most of the gallium(III) exists as an outer-sphere ion pair, [Ga(OH₂)₆³⁺ NO₃⁻], a small fraction forms an inner-sphere complex, [Ga(OH₂)₅ONO₂]²⁺. researchgate.netrsc.org These nitrato complexes are thermodynamically weak and dissociate upon dilution. researchgate.netrsc.org Similarly, in sulfate (B86663) solutions, thermodynamically stable inner-sphere sulfato complexes are formed, with their formation being favored at higher temperatures. researchgate.netrsc.orgvulcanchem.com

The table below summarizes the vibrational modes of the hexaaquagallium(III) ion in perchlorate solution as determined by Raman spectroscopy, which supports the existence of the stable [Ga(OH₂)₆]³⁺ species.

Vibrational ModeAssignment (O_h symmetry)Wavenumber (cm⁻¹)
Strongly Polarizedν₁(a₁g)526
Depolarizedν₂(e_g)430
Depolarizedν₅(f₂g)328
Infrared Activeν₃(f₁u)510
Data from Raman spectroscopic studies of Ga(III) in perchlorate solutions. researchgate.netrsc.org

Kinetic Mechanisms of Complex Formation and Dissociation

The primary reacting species in acidic solution is the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺, and its hydrolyzed form, [Ga(OH)₅(OH)]²⁺. The rate of water exchange on [Ga(H₂O)₆]³⁺ is approximately 403 s⁻¹ at 25°C, which is a key parameter in determining the rate of complex formation. science.gov The reaction of Ga(III) with many ligands proceeds via a dissociative interchange (I_d) mechanism, where the rate-determining step is the dissociation of a water molecule from the inner coordination sphere of the gallium ion. psu.edu This is then followed by the rapid entry of the ligand.

However, evidence for an associative (I_a) mode of activation has also been presented for the reactions of Ga³⁺ and Ga(OH)²⁺ with certain ligands, such as substituted salicylates. acs.org The kinetic behavior can be complex, with parallel reaction pathways involving both Ga³⁺ and its hydrolyzed form, Ga(OH)²⁺. psu.edupsu.edu The Ga(OH)²⁺ species is generally more reactive than Ga³⁺ due to the labilizing effect of the hydroxide ligand on the remaining coordinated water molecules.

The general scheme for complex formation can be represented as: [Ga(H₂O)₆]³⁺ + Lⁿ⁻ ⇌ {[Ga(H₂O)₆]³⁺, Lⁿ⁻} (Outer-sphere complex formation) {[Ga(H₂O)₆]³⁺, Lⁿ⁻} → [Ga(H₂O)₅L]⁽³⁻ⁿ⁾⁺ + H₂O (Inner-sphere complex formation)

The dissociation of gallium(III) complexes is typically acid-catalyzed, where protonation of the complex facilitates the removal of the ligand.

Competition with Other Anions (e.g., Fluoride) for Gallium(III) Coordination

In solutions containing multiple types of anions, there is competition for coordination to the gallium(III) center. Perchlorate, being a very weak ligand, is generally not a strong competitor. However, other anions, such as fluoride (B91410), can effectively compete for coordination sites.

Gallium(III) has a strong affinity for fluoride ions, forming stable complexes in aqueous solution. wikipedia.org Gallium(III) fluoride (GaF₃) itself is virtually insoluble in water. wikipedia.org In the presence of fluoride ions in a perchlorate medium, fluoride can displace the weakly interacting perchlorate ions from the outer sphere and the water molecules from the inner sphere of the gallium ion to form Ga(III)-fluoride complexes. scispace.com

The presence of competing anions can significantly influence the speciation of gallium(III). For instance, the formation of gallium(III) complexes with ligands like Schiff bases has been studied for the development of fluoride-selective electrodes, highlighting the strong interaction between gallium(III) and fluoride. researchgate.net The stability of Ga(III) complexes with various ligands is often determined in a perchlorate medium to minimize interference from the background electrolyte, which underscores the weak coordinating nature of perchlorate compared to other anions.

Role of Perchlorate Anion as a Non-Coordinating or Weakly Coordinating Electrolyte

The perchlorate anion (ClO₄⁻) is widely regarded and utilized in coordination chemistry as a non-coordinating or, more accurately, a weakly coordinating anion. Its large ionic size and low charge density result in very weak interactions with metal cations in solution.

Applications in Electroanalytical Methods and Supporting Electrolyte Research

In the field of electrochemistry, particularly in voltammetric studies of gallium(III), the choice of a supporting electrolyte is crucial. The electrolyte must provide conductivity to the solution without undergoing electrochemical reactions in the potential range of interest or forming strong complexes with the analyte, which would alter its electrochemical behavior.

Perchlorate salts, such as sodium perchlorate (NaClO₄), are frequently used as supporting electrolytes in the electrochemical determination of gallium. scispace.comlnu.edu.uaresearchgate.net The reduction of Ga(III) is highly irreversible in many conventional supporting electrolytes. scispace.comlnu.edu.ua While other ions like thiocyanate (B1210189) can be added to catalyze the electron transfer and make the reduction more reversible, perchlorate media often serve as the base system for these investigations. scispace.com The use of a perchlorate electrolyte ensures that the observed electrochemical response is primarily due to the gallium species of interest and its interaction with any intentionally added complexing agents, rather than being convoluted by interactions with the supporting electrolyte itself. dtic.mil

The table below lists some conventional supporting electrolytes used in the voltammetric determination of Ga(III).

Supporting ElectrolyteMethod
NaClO₄Voltammetry
NH₃ + NH₄ClPolarography
NaOHPolarography
Thiocyanate MediaPolarography, ASV
ASV: Anodic Stripping Voltammetry lnu.edu.ua

Influence on Cation Speciation and Stability Constants

The weak coordinating nature of the perchlorate anion is particularly advantageous for studies aimed at determining the speciation of metal ions and the stability constants of their complexes. oup.com When studying the hydrolysis of gallium(III) or its complexation with other ligands, it is essential to maintain a constant ionic strength to ensure that activity coefficients remain constant. Perchlorate salts are ideal for this purpose as they are considered "inert" or non-complexing electrolytes. oup.com

By using a perchlorate medium, researchers can minimize the formation of competing metal-anion complexes, which would otherwise interfere with the equilibria under investigation. oup.com This allows for the accurate determination of stability constants for Ga(III) complexes with various ligands, including those of environmental or biological significance. For example, potentiometric titrations to determine the stability constants of Ga(III) with chelating agents are almost exclusively carried out in a constant ionic strength medium of NaClO₄ or KCl. psu.eduoup.com The assumption is that the interaction between Ga(III) and ClO₄⁻ is negligible compared to the interaction with the ligand being studied. This allows any changes in potential or spectra to be attributed solely to the formation of the desired complex. frontiersin.org

The use of perchlorate helps in elucidating the true hydrolysis behavior of Ga³⁺, allowing for the calculation of thermodynamic properties for hydrolyzed species like Ga(OH)²⁺, Ga(OH)₂⁺, and Ga(OH)₄⁻. geologyscience.ru

Reactivity Mechanisms and Thermochemical Stability of Gallium Triperchlorate

Thermal Decomposition Pathways of Gallium Perchlorate (B79767)

The thermal decomposition of metal perchlorates is a complex process involving the release of significant energy. While specific studies on gallium triperchlorate are not extensively detailed in the provided literature, the decomposition pathways can be inferred from the behavior of analogous metal salts, such as gallium nitrate (B79036), and the general principles of perchlorate decomposition. The process for gallium perchlorate is expected to involve coupled dehydration and decomposition steps, ultimately yielding gallium(III) oxide as the final solid product.

The thermal decomposition of hydrated this compound, Ga(ClO₄)₃·xH₂O, is anticipated to proceed through several stages. Initially, dehydration occurs, followed by the decomposition of the perchlorate anions. This process likely involves the formation of intermediate species such as gallium oxyperchlorates or gallium hydroxide (B78521) species before the final conversion to the stable oxide.

Drawing an analogy from the decomposition of gallium nitrate hydrate (B1144303), the reaction likely involves parallel dehydration and decomposition processes rather than the formation of a stable anhydrous gallium perchlorate. researchgate.net The decomposition would release a mixture of gaseous products characteristic of perchlorate breakdown, including oxygen (O₂), chlorine (Cl₂), and various chlorine oxides. The final solid residue is expected to be gallium(III) oxide (Ga₂O₃).

Anticipated Decomposition Products:

Solid Residue: Gallium(III) Oxide (Ga₂O₃)

Gaseous Products: Oxygen (O₂), Chlorine (Cl₂), Water (H₂O), and potentially other chlorine oxides.

The activation energy for the decomposition of perchlorates can vary significantly depending on the cation and experimental conditions. For instance, the activation energy for the decomposition of ammonium (B1175870) perchlorate-based materials has been reported in the range of 170 to 218 kJ·mol⁻¹. scholaris.ca

Table 1: Comparative Activation Energies for the Decomposition of Various Perchlorate-Based Compounds
CompoundDecomposition StageActivation Energy (Ea) (kJ·mol⁻¹)Method
Ammonium Perchlorate (AP)-based material (DAP-4)High-Temperature Decomposition206FWO Method scholaris.ca
Ammonium Perchlorate (AP)-based material (PAP-H4)High-Temperature Decomposition218.2Kissinger Method scholaris.ca
Ammonium Perchlorate (AP)-based material (PAP-M4)High-Temperature Decomposition170.1Kissinger Method scholaris.ca
Potassium Chlorate (KClO₃)Step 1 (DSC)237.3KAS Method icm.edu.pl
Potassium Chlorate (KClO₃)Step 2 (DSC)293.8KAS Method icm.edu.pl

Environmental conditions play a critical role in the thermal decomposition of energetic materials like gallium perchlorate. The onset temperature and the rate of decomposition can be significantly altered by several factors.

Heating Rate: The observed decomposition temperature often increases with a faster heating rate. Studies on gallium nitrate have shown that the decomposition mechanism itself can be dependent on the heating rate, influencing the formation of intermediates. researchgate.net

Atmosphere: The composition of the surrounding atmosphere is a key factor. Decomposition in a vacuum or an inert gas flow can facilitate the removal of gaseous products, potentially altering the reaction pathway compared to decomposition in a static atmosphere where product gases can interact with the solid. osti.gov For perchlorates, the presence of a static inert atmosphere can suppress sublimation and promote decomposition. osti.gov

Pressure: Higher ambient pressure can inhibit the evolution of gaseous products, potentially increasing the decomposition temperature.

Presence of Catalysts/Impurities: The decomposition of perchlorates is known to be catalyzed by various substances, particularly metal oxides. Any impurities present in the this compound sample could lower its decomposition temperature.

Electrochemical Reactivity of Gallium(III) in Perchlorate-Containing Electrolytes

The electrochemical behavior of gallium(III) is of significant interest for applications in electrodeposition and electroanalysis. In perchlorate-containing electrolytes, the reactivity of Ga(III) is heavily influenced by its coordination state and the inherent stability of the Ga(III) ion.

The electrochemical reduction of Ga(III) to Ga(0) in aqueous perchlorate solutions is a highly irreversible process. scispace.comresearchgate.net This irreversibility is evident in cyclic voltammetry studies, which show a large separation between the cathodic (reduction) and anodic (oxidation) peaks. The reduction involves the transfer of three electrons.

Coordination chemistry is paramount in dictating the electrochemical behavior of Ga(III). In aqueous perchlorate solutions, the gallium(III) ion exists as the thermodynamically stable hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺. researchgate.net Raman and ⁷¹Ga-NMR spectroscopic studies have shown that the perchlorate anion (ClO₄⁻) does not form inner-sphere complexes with the Ga(III) ion; it remains as an outer-sphere counter-ion. researchgate.net

This stable hydration sphere of the [Ga(OH₂)₆]³⁺ complex is a major reason for the high irreversibility of the Ga(III)/Ga redox process. scispace.com The energy required to strip the water ligands and reorganize the coordination sphere prior to electron transfer is significant. The electrochemical behavior can be dramatically altered by introducing other ligands that can form more easily reducible complexes. For example, the addition of thiocyanate (B1210189) (SCN⁻) to a Ga(III) perchlorate solution forms Ga(III)-thiocyanate complexes, which makes the reduction process significantly more reversible. scispace.comresearchgate.net This demonstrates that by modifying the coordination environment of the Ga(III) ion, its electrochemical reactivity can be effectively tuned.

Table 2: Summary of Ga(III) Electrochemical Behavior in Perchlorate Media
ParameterObservation in Perchlorate ElectrolyteReference
Dominant SpeciesHexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺ researchgate.net
Redox ProcessHighly irreversible Ga(III)/Ga reduction scispace.comresearchgate.net
Coordination with ClO₄⁻No inner-sphere complex formation researchgate.net
Effect of Added Ligands (e.g., SCN⁻)Forms complexes that increase the reversibility of the reduction process scispace.com

Advanced Spectroscopic and Analytical Methodologies in Gallium Triperchlorate Research

High-Resolution NMR Spectroscopy for Gallium(III) Species Identification

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ⁶⁹Ga and ⁷¹Ga isotopes, is a powerful tool for probing the chemical environment of gallium(III) in solution. In aqueous gallium perchlorate (B79767) solutions, ⁷¹Ga NMR studies have been instrumental in identifying the dominant species and understanding their dynamics. tandfonline.comrsc.orgnih.gov

The primary species observed in these solutions is the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺. nih.govrsc.orgresearchgate.net The high symmetry (octahedral) of this complex in a non-complexing perchlorate medium results in a single, relatively sharp resonance in the ⁷¹Ga NMR spectrum. rsc.orgresearchgate.netd-nb.info The study of ⁶⁹Ga and ⁷¹Ga NMR linewidths in gallium perchlorate solutions provides information on the relaxation mechanisms, which are dominated by quadrupolar interactions. tandfonline.com The ratio of the relaxation rates of the two isotopes is expected to be close to the square of the ratio of their quadrupole moments. tandfonline.com However, this ratio can be affected by changes in salt concentration. tandfonline.com

At low pH (<2), octahedrally coordinated gallium, such as [Ga(OH₂)₆]³⁺, is the dominant species. rsc.orgnih.gov Studies have shown that with decreasing salt concentration in D₂O, the linewidth of the ⁷¹Ga NMR signal increases, suggesting a more rigid environment or changes in dynamics at lower concentrations. rsc.org In contrast to solutions with other anions like nitrate (B79036) or sulfate (B86663), Raman and NMR data suggest that in perchlorate solutions, the hexaaquagallium(III) ion is thermodynamically stable with no evidence of inner-sphere complex formation. rsc.orgresearchgate.net

Table 1: ⁷¹Ga NMR Linewidths in Gallium Perchlorate Solutions in D₂O at Various Concentrations (Note: This table is a representation of typical data; specific values can vary with experimental conditions.)

Concentration (M) Linewidth (Hz)
2.0~250
1.0~260
0.5~280
0.1~350
0.05~450

Raman and Infrared Spectroscopic Techniques for Vibrational Analysis

Raman and Infrared (IR) spectroscopy are essential for characterizing the vibrational modes of the gallium(III) coordination sphere in perchlorate solutions. These techniques provide direct evidence for the structure and stability of the [Ga(OH₂)₆]³⁺ ion. rsc.orgresearchgate.netresearchgate.net

In aqueous gallium(III) perchlorate solutions, the Raman spectra are dominated by the vibrational modes of the [Ga(OH₂)₆]³⁺ cation, which possesses Oₕ symmetry. rsc.orgresearchgate.net The key vibrational modes observed are:

A strongly polarized band around 526 cm⁻¹, assigned to the ν₁(a₁g) symmetric stretching mode of the Ga-O bonds. rsc.orgresearchgate.net

A depolarized mode at approximately 430 cm⁻¹, attributed to the ν₂(e₉) stretching mode. rsc.orgresearchgate.net

A depolarized mode near 328 cm⁻¹, assigned to the ν₅(f₂₉) bending mode. rsc.orgresearchgate.net

An infrared active mode, ν₃(f₁ᵤ), is observed around 510-555 cm⁻¹. rsc.orgresearchgate.netresearchgate.net

The positions and polarizations of these bands are consistent with the presence of a stable hexaaquagallium(III) species. rsc.orgresearchgate.net Studies conducted over a range of temperatures (25 to 75 °C) show only minor shifts (around 2 cm⁻¹) to lower frequencies and slight broadening of the ν₁(a₁g) band, further confirming the thermodynamic stability of the [Ga(OH₂)₆]³⁺ ion in perchlorate media and the absence of inner-sphere complex formation. rsc.orgresearchgate.net

Table 2: Vibrational Frequencies of the [Ga(OH₂)₆]³⁺ Ion in Aqueous Perchlorate Solution

Vibrational Mode Symmetry Raman Frequency (cm⁻¹) Infrared Frequency (cm⁻¹) Activity
ν₁a₁g526Raman (polarized)
ν₂e₉430Raman (depolarized)
ν₃f₁ᵤ510-555Infrared
ν₅f₂₉328Raman (depolarized)

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environments

X-ray Absorption Spectroscopy (XAS), including both Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), is a powerful element-specific technique for determining the local geometric structure around a central absorbing atom. researchgate.netresearchgate.net For gallium triperchlorate solutions, Ga K-edge XAS provides precise information on the coordination number, bond distances, and degree of disorder in the first coordination shell of the gallium(III) ion. researchgate.net

XAS studies on aqueous solutions of gallium(III) salts, including perchlorates, have consistently confirmed that the Ga³⁺ ion is octahedrally coordinated by six water molecules. nih.govresearchgate.net EXAFS analysis allows for the determination of the Ga-O bond distance, which is found to be approximately 1.95 Å. researchgate.net Furthermore, a second coordination sphere, corresponding to water molecules hydrogen-bonded to the primary hydration shell, can be identified at a distance of about 4.01 Å. researchgate.net

The XANES region of the spectrum is sensitive to the coordination geometry and electronic structure of the absorbing atom. The features in the XANES spectra of aqueous gallium(III) are characteristic of an octahedral environment. researchgate.netresearchgate.net Gallium has been shown to be a suitable analogue for aluminum in XAS studies due to their similar coordination chemistries, making insights from gallium systems valuable for understanding aluminum hydrolysis and complexation. researchgate.net

Laser-Induced Breakdown Spectroscopy (LIBS) for Elemental Characterization

Laser-Induced Breakdown Spectroscopy (LIBS) is a type of atomic emission spectroscopy that offers rapid, in-situ, and minimally destructive elemental analysis. spectroscopyonline.comafit.edu A high-energy laser pulse is focused onto the sample, creating a plasma. The light emitted from the plasma is then collected and analyzed to identify the elemental composition based on the characteristic spectral lines of the elements present. spectroscopyonline.com

LIBS has been successfully applied to the quantitative analysis of gallium in various matrices, including plutonium dioxide and aqueous solutions. iaea.orgresearchgate.net For instance, a useful analytical range of 34-400 ppm for Ga in PuO₂ has been demonstrated. iaea.org The technique can be used for the determination of gallium in liquid matrices by using a solid support like a graphite (B72142) planchet. researchgate.net

Key emission lines for gallium that are often used for analysis include those at 287.4 nm, 403.3 nm, and 417.2 nm. afit.eduoptica.org The development of calibration curves relating the intensity of these emission lines to the gallium concentration allows for quantitative measurements. afit.edu Recent advancements in LIBS data analysis, including the use of neural networks and machine learning algorithms, are improving the speed and accuracy of gallium quantification, even in complex matrices. spectroscopyonline.comoptica.org

Table 3: Prominent Gallium Emission Lines in LIBS

Wavelength (nm) Transition
287.4Ga I
294.4Ga I
403.3Ga I
417.2Ga I

Spectrophotometric and Fluorimetric Methods for Gallium(III) Determination

Spectrophotometric and fluorimetric methods are widely used for the determination of trace amounts of gallium(III) due to their sensitivity, simplicity, and cost-effectiveness. nih.govsrce.hrresearchgate.net These methods typically rely on the formation of a colored or fluorescent complex between Ga(III) and an organic chelating agent.

Several spectrophotometric methods have been developed for gallium determination. For example, a method using 1,2,4,6-tetraphenylpyridinium perchlorate (TPPP) involves the formation of a complex with GaCl₄⁻ that can be extracted into an organic solvent for measurement. rsc.org Another approach uses pyridoxal (B1214274) derivatives of thiocarbohydrazide, where a Ga(III) complex is formed and can be extracted into cyclohexanone (B45756) in the presence of sodium perchlorate. nih.gov This method has been applied to determine gallium in alloys and fly ash. nih.gov The use of reagents like 4-(2-pyridylazo)-resorcinol (PAR) in the presence of a sensitizing agent like nitron (B147327) can lead to the formation of a ternary complex with a high molar absorptivity, allowing for the determination of gallium at concentrations up to 0.8 μg/mL. srce.hr

Fluorimetric methods often offer even higher sensitivity. A number of fluorescent chemosensors have been designed for the selective detection of Ga(III). researchgate.netscispace.com For instance, a Schiff base, N-o-vanillidine-2-amino-p-cresol (OVAC), forms a fluorescent complex with Ga(III), enabling its determination with a low limit of detection (7.17 nM). researchgate.net These methods are crucial for quantifying gallium in various samples, including environmental and industrial materials. nih.govlnu.edu.ua

Table 4: Examples of Reagents for Spectrophotometric/Fluorimetric Determination of Ga(III)

Method Reagent Wavelength (nm) Comments
SpectrophotometryPyridoxal derivative (PyMAU) with Sodium Perchlorate435 (in cyclohexanone)Determination in alloys and fly-ash. nih.gov
Spectrophotometry1,2,4,6-tetraphenylpyridinium perchlorate (TPPP)310 (in isopentyl acetate)Forms complex with GaCl₄⁻. rsc.org
Spectrophotometry4-(2-Pyridylazo)-resorcinol (PAR) and Nitron510Forms a ternary complex. srce.hr
FluorimetryN-o-vanillidine-2-amino-p-cresol (OVAC)-High sensitivity, low detection limit. researchgate.net

Integrated Approaches Combining Experimental Data with Computational Spectroscopy

To gain a more profound understanding of the structure, dynamics, and energetics of gallium(III) in perchlorate solutions, researchers increasingly employ integrated approaches that combine experimental spectroscopic data with theoretical calculations. rsc.orgresearchgate.netd-nb.info Ab initio molecular orbital calculations and Density Functional Theory (DFT) are used to model the properties of gallium-containing species and validate experimental findings.

For instance, in conjunction with Raman and ⁷¹Ga NMR spectroscopy, ab initio calculations have been performed on [Ga(OH₂)ₙ]³⁺ clusters (where n=1 to 6) and larger clusters that include a second hydration sphere, such as [Ga(OH₂)₁₈]³⁺. rsc.orgresearchgate.net These calculations help in assigning vibrational modes and interpreting NMR chemical shifts. It has been shown that including the second hydration sphere in the computational model is crucial for accurately reproducing the experimental vibrational frequencies. rsc.orgresearchgate.netresearchgate.net For example, the calculated ν₁ Ga-O₆ mode for a [Ga(OH₂)₁₈]³⁺ cluster at 524 cm⁻¹ shows excellent agreement with the experimental Raman value of 526 cm⁻¹. rsc.orgresearchgate.net

These integrated studies provide detailed insights that are not accessible through experiments alone, such as theoretical binding enthalpies and the nature of hydrogen bonding between the first and second hydration shells. rsc.orgresearchgate.netresearchgate.net This synergy between experimental and computational spectroscopy is essential for building a complete picture of the behavior of this compound at the molecular level.

Applications in Catalysis and Advanced Materials Science

Catalytic Applications of Gallium Triperchlorate and Gallium-Based Catalysts

The utility of gallium compounds in catalysis is broad, largely stemming from the strong Lewis acidity of the Ga(III) ion. This property is central to their function in both homogeneous and heterogeneous catalytic systems.

Gallium(III) compounds, including halides and salts like gallium(III) triflate, are recognized as effective Lewis acid catalysts that can activate various functional groups under mild conditions. rsc.org Due to the strong electron-withdrawing nature of the perchlorate (B79767) anions, this compound is expected to exhibit significant Lewis acidic properties, making it a catalyst for various organic reactions such as Friedel-Crafts reactions. ontosight.ai Gallium-based Lewis acids are valued because they can drive reactions with high selectivity and efficiency, often with low catalyst loading. acs.orgnih.gov For instance, gallium(III) triflate, a compound analogous to this compound, has proven effective in Friedel-Crafts alkylations, acylations, and the synthesis of biologically active heterocycles. acs.orgnih.govresearchgate.net These catalysts are often stable in aqueous media, allowing for greener synthetic protocols that reduce hazardous waste from organic solvents. acs.orgnih.gov The ambiphilic nature of some gallium species, such as Ga(I), allows them to function as both a Lewis acid and a Lewis base, enabling highly selective carbon-carbon bond formations. organic-chemistry.org

Gallium-Based Lewis AcidRepresentative Catalyzed ReactionsKey Advantages
Gallium(III) Halides Friedel-Crafts reactions, Alkylation, Allylation, CycloadditionEffective activation of functional groups under mild conditions. rsc.org
Gallium(III) Triflate Friedel-Crafts alkylation & acylation, Mukaiyama aldol (B89426) condensations, Ketone reductionsWater tolerant, requires low catalyst loading, high chemo- and regioselectivity, recyclable. acs.orgnih.govresearchgate.net
Gallium(I) Complexes C-C bond formation between boronic esters and acetals/ketalsAmbiphilic (Lewis acid and base), high regioselectivity and chemoselectivity. organic-chemistry.org

Gallium-based catalysts, particularly gallium-modified ZSM-5 zeolites (Ga/ZSM-5), are highly effective for the conversion of light alkanes into more valuable products like olefins and aromatic hydrocarbons (benzene, toluene, and xylene - BTX). nih.govmdpi.com The process involves a bifunctional mechanism where the zeolite's Brønsted acid sites and the gallium species work in concert. mdpi.com The primary steps include:

Dehydrogenation: The gallium species, often in the form of extra-framework GaOx or cationic species like [GaH]²⁺, act as the active sites for the dehydrogenation of alkanes to alkenes. mdpi.commdpi.com

Oligomerization & Cyclization: The alkenes formed then undergo oligomerization, cyclization, and subsequent dehydrogenation on the acid sites of the zeolite to form aromatic compounds. mdpi.com

Recent research has focused on optimizing these catalysts. For example, a catalyst composed of single [Ga(OH)]²⁺ species supported on mesoporous hollow-structured H-ZSM-5 demonstrated exceptional performance in propane (B168953) aromatization. eurekalert.org This advanced catalyst design enhances mass transport and coke resistance, leading to high conversion and selectivity. eurekalert.org Similarly, gallium nitride (GaN) has been identified as a robust catalyst for the non-oxidative aromatization of light alkanes at high temperatures, converting propane, hexane, and cyclohexane (B81311) into benzene (B151609) with high selectivity. researchgate.net

CatalystFeedstockConversion (%)Aromatic Selectivity (%)BTX Selectivity (%)Turnover Number (TON)
Single [Ga(OH)]²⁺ on H-ZSM-5 Propane97.478.2>8857,479 eurekalert.org
GaN Powder Light Alkanes (e.g., Propane, Hexane)HighHigh (specifically for Benzene)Not specifiedNot specified researchgate.net
Ion-Exchanged Ga/HZSM-5 n-Pentane>50Not specified>40Not specified mdpi.com

The catalytic performance of gallium-based heterogeneous catalysts is critically dependent on the dispersion of the gallium species and the properties of the support material. hep.com.cn For Ga/ZSM-5 catalysts, the method of preparation significantly influences the nature and distribution of the active gallium sites, which in turn affects catalytic activity. mdpi.com

Highly dispersed gallium species, such as isolated gallium cations (e.g., [Ga(OH)]²⁺) or small gallium oxide clusters, are generally considered more active for dehydrogenation than larger Ga₂O₃ particles. mdpi.comeurekalert.org The introduction of gallium can modify the acidic properties of the support; for instance, highly dispersed Zn and Ga species on ZSM-5 were found to increase the number of Lewis acid sites, promoting methane (B114726) conversion. mdpi.com Conversely, poor dispersion or the formation of large particles can cover active sites on the support, reducing catalytic efficiency. The combination of iron and gallium on HZSM-5, for example, led to a significant reduction in specific surface area and poor aromatization performance. hep.com.cn

In other systems, such as copper-gallium catalysts for CO₂ hydrogenation to methanol (B129727), the concentration and dispersion of gallium are crucial. Low concentrations of gallium (molar fractions < 0.13) promote methanol formation by creating active sites with partially oxidized GaOx species near metallic copper. chemrxiv.org However, higher gallium concentrations lead to a poisoning effect, suppressing the reaction rate. chemrxiv.org This highlights the importance of precise control over the catalyst's surface structure and composition.

Utilization in the Synthesis of Nanostructured and Mesoporous Materials

Gallium compounds, including this compound, are investigated for their role in synthesizing advanced materials with controlled structures at the nanoscale. ontosight.ai The synthesis of nanostructured materials involves creating materials where at least one dimension is in the 1-100 nm range, leading to unique properties like a large surface-area-to-volume ratio and quantum effects. mdpi.comencyclopedia.pub

Gallium oxide (Ga₂O₃) nanomaterials, in particular, have been synthesized in various forms such as nanorods, nanowires, and thin films. mdpi.combohrium.com These nanostructures find applications in gas sensing, photocatalysis, and deep ultraviolet detection. mdpi.combohrium.com For example, a template-free method has been developed to synthesize gallium oxide nanorods with a high specific surface area (192 m²/g) that show excellent catalytic activity in epoxidation reactions. bohrium.com Gallium-based liquid metals are also emerging as versatile reaction media for the synthesis of a variety of nanomaterials, including 2D metal oxides. rsc.org

In the realm of porous materials, gallium compounds contribute to the formation of mesoporous structures, which are materials containing pores with diameters between 2 and 50 nm. ekb.eg These materials are prized for their high surface areas and ordered pore networks, making them suitable for applications in adsorption, separation, and catalysis. ekb.egcalis.edu.cn Research has shown that mesoporous sorbents like SBA-15 can be modified to selectively extract gallium and indium from solutions, highlighting the interaction between gallium species and porous frameworks. consensus.app The composite material Ga₂O₃/Al₂O₃, featuring gallium oxide nanorods dispersed on mesoporous alumina (B75360) nanosheets, has demonstrated good performance as a gas sensor for nitrogen oxides. e3s-conferences.org

Integration into Framework Structures for Specific Material Functionalities

Gallium can be integrated into highly organized, three-dimensional scaffolds known as metal-organic frameworks (MOFs). nih.gov MOFs are constructed from metal ions or clusters (like gallium) linked together by organic molecules, creating a crystalline material with a porous structure. nih.gov

The synthesis of gallium-based MOFs is versatile, with several rapid and scalable methods available. nih.gov These frameworks are an emerging platform with significant potential because their properties can be tailored for specific functions. A primary area of interest for gallium MOFs is in biomedical applications. Gallium is known to interfere with iron metabolism in bacteria, giving it biocide properties. When incorporated into a MOF, gallium's poor solubility can be overcome, and its antibacterial potency can be enhanced. nih.gov The porous nature of Ga-MOFs also allows for the co-loading of other molecules, such as antibiotics, to create multifunctional therapeutic agents to combat drug-resistant pathogens. nih.gov While the development of gallium MOFs is still in its early stages, they represent a novel class of materials with significant potential. nih.gov

Mechanistic Insights into Biological Interactions of Gallium Triperchlorate Excluding Dosage

Gallium(III) as a Mimic of Ferric Ion in Biological Systems

The ability of the Ga(III) cation to substitute for the Fe(III) ion is based on their striking physicochemical similarities. researchgate.netrsc.org This resemblance enables Ga(III) to be mistakenly recognized and transported by biological systems designed for iron acquisition and utilization. researchgate.netmdpi.com However, a crucial difference dictates gallium's disruptive potential: unlike iron, which readily cycles between its ferric (Fe³⁺) and ferrous (Fe²⁺) oxidation states, gallium(III) is redox-inactive under physiological conditions. acs.orgnih.govacs.orgresearchgate.net This inability to participate in electron-transfer reactions means that when Ga(III) replaces Fe(III) in the active site of an enzyme, it renders the enzyme non-functional. rsc.orgnih.govacs.org

PropertyGallium(III) (Ga³⁺)Ferric Iron (Fe³⁺) (high spin)
Ionic Radius (Octahedral) 0.62 Å0.645 Å
Ionic Radius (Tetrahedral) 0.47 Å0.49 Å
Charge +3+3
Redox Activity Redox-inactiveRedox-active (Fe³⁺ ↔ Fe²⁺)
This table presents a comparison of the key physicochemical properties of Gallium(III) and Ferric Iron (Fe³⁺), highlighting the similarities that underpin gallium's biomimetic behavior and the critical difference in redox activity that leads to biological disruption. mdpi.com

Ga(III) directly competes with Fe(III) for binding sites on various proteins essential for iron transport and function. nih.govacs.org A primary example is serum transferrin, the main iron-transport protein in the bloodstream. ncats.iomdpi.com Gallium binds to transferrin, which then facilitates its entry into cells via transferrin receptors, which are often highly expressed on proliferating cells. ncats.io This competitive binding not only introduces gallium into the cell but also blocks the uptake of essential iron. scispace.com

This competition extends to bacterial iron-scavenging molecules known as siderophores (e.g., pyochelin and pyoverdine). researchgate.netrsc.orgmdpi.com Bacteria secrete these molecules to acquire iron from their environment, and their transport systems cannot effectively distinguish between the Fe(III)-siderophore and Ga(III)-siderophore complexes. rsc.orgmdpi.com This allows gallium to be actively transported into the microorganism. researchgate.netacs.org The effectiveness of this competition can be influenced by environmental factors; for instance, an acidic pH has been shown to favor the binding of Ga(III) to protein sites, whereas an alkaline environment favors Fe(III). mdpi.comresearchgate.net

By successfully competing for iron-binding sites, gallium perturbs iron homeostasis and disrupts a wide array of iron-dependent cellular processes. nih.govresearchgate.net The substitution of redox-inert gallium for redox-active iron in critical enzymes halts their catalytic cycles, impairing vital functions such as DNA synthesis and cellular respiration. acs.orgrsc.orgacs.org This interference leads to a state of functional iron deprivation, even when total iron levels may not be depleted. researchgate.netscispace.com

Studies have shown that exposure to gallium can lead to the disruption of mitochondrial function and iron metabolism, characterized by mitochondrial iron depletion. nih.govmdpi.com This disruption of iron-dependent pathways is a cornerstone of gallium's biological activity, effectively arresting cell proliferation processes that rely on a steady supply of functional iron-containing enzymes. nih.govresearchgate.net

Molecular Mechanisms of Enzyme Inhibition by Gallium(III)

The broad disruption of iron metabolism by gallium culminates in the inhibition of specific, critical enzymes. The most well-documented target is ribonucleotide reductase (RNR), an enzyme indispensable for DNA synthesis. nih.govresearchgate.netmdpi.com

Ribonucleotide reductase (RNR) catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair. mdpi.com The enzyme's activity is dependent on an iron-containing subunit, known as R2, which houses a binuclear iron center essential for the generation of a tyrosine radical required for catalysis. mdpi.comnih.gov

Gallium inhibits RNR through at least two distinct mechanisms:

Direct Replacement of Iron: Molecular modeling and experimental studies have confirmed that the redox-inactive Ga(III) ion can directly replace the redox-active Fe(III) ion in the R2 subunit's active site. mdpi.comscispace.comnih.gov This substitution prevents the necessary redox cycling, thereby inactivating the enzyme and halting the production of deoxyribonucleotides. nih.govmdpi.com

Indirect Inhibition via Iron Deprivation: By disrupting cellular iron uptake and trafficking as described previously, gallium limits the availability of iron required for the proper assembly and function of the RNR enzyme. scispace.comnih.gov

This dual-pronged attack on RNR makes it a primary target of gallium's action, effectively blocking the synthesis of DNA precursors and inhibiting cell proliferation. scispace.com

Enzyme TargetGallium's Mechanism of InhibitionConsequence of Inhibition
Ribonucleotide Reductase (RNR) 1. Direct replacement of Fe(III) in the R2 subunit's active site. mdpi.comnih.gov 2. Formation of Ga(III)-NDP complexes, reducing substrate availability. mdpi.comacs.orgBlockade of deoxyribonucleotide synthesis, leading to inhibition of DNA replication and cell proliferation. mdpi.comscispace.com
Catalase Potential replacement of Fe(II) in the heme cofactor. mdpi.comInhibition of antioxidant defense, leading to accumulation of reactive oxygen species (ROS). mdpi.com
NADH Dehydrogenase (ETC Complex I) Believed to replace iron in iron-sulfur clusters required for function. mdpi.comImpaired mitochondrial electron transport and ATP production. mdpi.com
This table details the molecular mechanisms by which Gallium(III) inhibits key iron-dependent enzymes and the resulting impact on cellular function.

A second, more subtle mechanism for the inhibition of ribonucleotide reductase has been proposed and is supported by computational studies. mdpi.comresearchgate.net This hypothesis suggests that Ga(III) ions can bind directly to the enzyme's substrates, the nucleotide diphosphates (NDPs), in the cellular milieu. researchgate.netnih.gov

Density functional theory (DFT) calculations indicate that Ga(III) readily forms stable complexes with free NDPs. mdpi.comacs.org These Ga(III)-NDP complexes are structurally different from the native substrates and are either not recognized or are poorly recognized by the RNR enzyme. mdpi.comacs.org This effectively sequesters the substrates, depriving RNR of the building blocks it needs to function and further contributing to the inhibition of DNA synthesis. acs.org

Fundamental Basis of Gallium(III) Biological Activity (e.g., Antimicrobial)

The antimicrobial properties of gallium compounds are a direct extension of the iron-mimicking mechanisms described above. nih.govresearchgate.net Pathogenic bacteria have a critical and high-demand requirement for iron, which is used as a cofactor in enzymes essential for DNA replication, respiration, and defense against oxidative stress. hw.ac.ukrsc.orgresearchgate.netnih.gov

The "Trojan Horse" strategy is particularly effective against microorganisms. researchgate.nethw.ac.uk Bacteria utilize sophisticated iron uptake systems, including high-affinity siderophores, to scavenge iron from their host. rsc.org These systems are unable to differentiate between Ga(III) and Fe(III), leading to the active uptake of the toxic mimic. mdpi.comacs.org Once inside the bacterial cell, gallium wreaks havoc by:

Inhibiting Essential Enzymes: It displaces iron in crucial enzymes like ribonucleotide reductase and components of the respiratory chain, leading to metabolic arrest and cell death. acs.orgmdpi.comacs.org

Disrupting Oxidative Stress Defense: Gallium can inhibit iron-dependent antioxidant enzymes like catalase, potentially leading to the accumulation of damaging reactive oxygen species (ROS). mdpi.com

A significant advantage of this mechanism is that it is difficult for bacteria to develop resistance. mdpi.com Any mutation that would decrease the uptake of gallium would likely also impair the uptake of iron, which is vital for bacterial survival. mdpi.com

Alteration of Virulence Factor Production in Microorganisms

Gallium's interference with iron metabolism has a direct impact on the production of virulence factors in several microorganisms, most notably in the opportunistic pathogen Pseudomonas aeruginosa. The expression of many virulence factors is tightly regulated by the availability of iron. Consequently, by inducing a state of iron deficiency, gallium can significantly alter the pathogenic profile of bacteria. nih.govpsu.edu

Conversely, gallium has been shown to inhibit the production of other critical virulence factors. A key example is the suppression of pyoverdine, a primary siderophore in P. aeruginosa responsible for scavenging iron from the environment. frontiersin.orgnih.gov By repressing the transcriptional regulator pvdS, which controls pyoverdine synthesis, gallium effectively hampers the bacterium's ability to acquire iron. nih.gov Furthermore, gallium has demonstrated the ability to inhibit biofilm formation, a crucial virulence mechanism that protects bacteria from antibiotics and host immune responses. nih.govrsc.org This inhibition is linked to the reduced availability of iron, which is essential for biofilm development. nih.gov

The following table summarizes the observed effects of gallium on the production of various virulence factors in Pseudomonas aeruginosa:

Virulence FactorMicroorganismObserved Effect of GalliumReference
PyocyaninPseudomonas aeruginosaIncreased Production nih.govpsu.edu
RhamnolipidsPseudomonas aeruginosaIncreased Production nih.govpsu.edu
ElastasePseudomonas aeruginosaIncreased Production nih.govpsu.edu
Alkaline ProteasePseudomonas aeruginosaIncreased Production nih.govpsu.edu
PyoverdinePseudomonas aeruginosaDecreased Production frontiersin.org
Biofilm FormationPseudomonas aeruginosaInhibited nih.govrsc.org

Disturbances in Bacterial Proliferation Pathways

The primary mechanism by which gallium triperchlorate and other gallium compounds inhibit bacterial growth is through the disruption of essential enzymatic pathways that rely on iron. mdpi.comnih.gov By substituting for iron in the active sites of these enzymes, gallium renders them non-functional, thereby halting critical cellular processes necessary for proliferation. nih.gov

One of the most critical targets of gallium is ribonucleotide reductase (RNR). nih.govmdpi.com This iron-dependent enzyme is essential for DNA synthesis as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. nih.gov Inhibition of RNR activity by gallium effectively arrests DNA replication and, consequently, bacterial cell division. researchgate.net Studies have demonstrated that gallium nitrate (B79036) can significantly inhibit the RNR activity in P. aeruginosa at concentrations that also inhibit bacterial growth. mdpi.com

Beyond RNR, gallium can interfere with a range of other iron-containing enzymes that are vital for bacterial metabolism and survival. nih.govmdpi.com These include enzymes involved in the electron transport chain and oxidative stress responses. For example, some studies have shown that gallium can inhibit the activity of catalase and superoxide (B77818) dismutase (SOD) in certain bacteria, increasing their sensitivity to oxidative damage. nih.govmdpi.com The disruption of these fundamental pathways underscores the broad-spectrum bacteriostatic and, in some cases, bactericidal effects of gallium. nih.gov

The following table highlights key iron-dependent enzymes and cellular processes that are disrupted by gallium, leading to the inhibition of bacterial proliferation:

Enzyme/ProcessFunctionEffect of GalliumReference
Ribonucleotide Reductase (RNR)DNA synthesis (converts ribonucleotides to deoxyribonucleotides)Inhibition of activity, leading to arrest of DNA replication. nih.govmdpi.com
AconitaseCatalyzes the isomerization of citrate (B86180) to isocitrate in the Krebs cycle.Inhibition of activity. mdpi.com
CatalaseDecomposes hydrogen peroxide to water and oxygen, protecting against oxidative stress.Inhibition of activity in some bacteria. nih.gov
Superoxide Dismutase (Fe-SOD)Catalyzes the dismutation of superoxide radicals, protecting against oxidative stress.Inhibition of activity in some bacteria. mdpi.com
Iron Transport SystemsUptake of iron from the environment.Competitive inhibition of iron uptake. nih.gov

Future Research Directions and Methodological Advancements

Development of Novel In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

The ability to observe chemical reactions as they happen is crucial for understanding reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions. Future research will likely focus on applying and developing novel in situ spectroscopic techniques to monitor reactions involving gallium triperchlorate.

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for real-time monitoring of reactions in solution. nih.govnih.gov A proposed future application could involve using in situ ATR-FTIR to study the kinetics and mechanisms of this compound-catalyzed reactions, such as organic syntheses or polymerization processes. By tracking the changes in vibrational modes of reactants, intermediates, and products in real-time, researchers could gain unprecedented insight into the catalytic cycle. nih.gov For instance, the evolution of specific bond stretches could be quantitatively analyzed to characterize reaction rates and the influence of different reaction parameters. nih.gov

Raman spectroscopy is another valuable technique for studying aqueous systems. It has been successfully used to characterize the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺, which is the predominant species in aqueous gallium perchlorate (B79767) solutions. researchgate.net Future advancements could involve the use of time-resolved Raman spectroscopy to monitor the ligand exchange reactions of the [Ga(OH₂)₆]³⁺ complex with various substrates, providing direct evidence of inner-sphere coordination mechanisms in gallium-catalyzed processes.

Advanced Computational Modeling for Predictive Understanding of Reactivity and Structure

Computational chemistry has become an indispensable tool for modern chemical research, offering insights that can be difficult or impossible to obtain through experiments alone. mdpi.comnih.gov Future research on this compound will heavily rely on advanced computational modeling to predict its reactivity and structural properties with high accuracy.

Density Functional Theory (DFT) and ab initio methods are at the forefront of computational chemistry. cicenergigune.com These methods can be employed to:

Model Molecular Structures: Accurately predict the geometry of this compound and its complexes, including bond lengths and angles. researchgate.net

Simulate Spectroscopic Data: Calculate spectroscopic properties (e.g., IR, Raman, NMR spectra) that can be compared with experimental data to validate the computational models. mdpi.com

Elucidate Reaction Mechanisms: Map out the potential energy surfaces of reactions catalyzed by this compound, identifying transition states and intermediates to reveal the most favorable reaction pathways. mdpi.com

For instance, ab initio calculations have already been used to study [Ga(OH₂)ₙ]³⁺ clusters, providing insights into the structure and vibrational frequencies of the hydrated gallium ion. researchgate.net Future work could extend these models to more complex reaction systems, incorporating explicit solvent molecules to better simulate solution-phase chemistry. The development of machine-learning models trained on large datasets of calculated and experimental results could further accelerate the discovery of new reactions and catalysts based on this compound. mit.edu

Table 1: Application of Computational Methods to this compound Research

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT)Elucidation of catalytic mechanismsIdentification of reaction intermediates and transition states
Ab Initio Molecular DynamicsSimulation of solution-phase behaviorUnderstanding of solvation and ligand exchange dynamics
Quantum Theory of Atoms in Molecules (QTAM)Analysis of chemical bondingCharacterization of the nature of Ga-ligand interactions
Machine Learning ModelsHigh-throughput screening of catalystsPrediction of catalytic activity and selectivity

Exploration of this compound in Emerging Fields of Supramolecular Chemistry

Supramolecular chemistry, which focuses on the study of non-covalent interactions, offers exciting new avenues for the application of gallium compounds. thno.org The strong Lewis acidity of the Ga(III) ion makes this compound an excellent candidate for constructing complex supramolecular architectures.

Future research in this area could explore the use of this compound as a metal node in the formation of metal-organic frameworks (MOFs) . The perchlorate counter-ion, being weakly coordinating, allows for greater flexibility in the design of the framework by enabling the coordination of various organic linkers to the gallium center. These novel gallium-based MOFs could exhibit unique properties for applications in gas storage, separation, and catalysis. mit.edu

Another promising direction is the development of gallium-containing host-guest systems . thno.org Gallium complexes could be designed to act as hosts that selectively bind to specific guest molecules through a combination of coordination and non-covalent interactions. Such systems could find applications in chemical sensing, drug delivery, and the development of responsive materials. The use of gallium complexes in supramolecular theranostics, which combines therapy and diagnostics, is an emerging field with significant potential. thno.org

Design of Tunable Gallium(III) Perchlorate Systems for Tailored Catalytic Performance

The catalytic activity of gallium(III) can be finely tuned by modifying its coordination environment. Future research will focus on the rational design of gallium(III) perchlorate-based systems with tailored catalytic properties for specific organic transformations.

One approach involves the use of ionic liquids (ILs) as both solvents and co-catalysts. Chlorogallate(III) ionic liquids have already demonstrated high activity in reactions like alkylation and oligomerization. mdpi.com Similar systems based on gallium perchlorate could be developed, where the properties of the ionic liquid cation and anion can be systematically varied to optimize the catalytic performance. The non-coordinating nature of the perchlorate anion would ensure that the Lewis acidity of the gallium center remains high, a key factor for many catalytic reactions.

The development of bimetallic catalysts containing gallium is another promising strategy. The addition of a second metal can significantly alter the electronic structure and, consequently, the catalytic activity and selectivity of the gallium center. nih.gov For example, gallium-palladium and gallium-platinum catalysts have shown enhanced performance in hydrogenation and dehydrogenation reactions. nih.gov Future work could explore the synthesis of well-defined bimetallic complexes and nanoparticles incorporating gallium perchlorate, aiming to create highly active and selective catalysts for a wide range of chemical transformations.

Interdisciplinary Research Integrating Chemical and Biological Aspects of Gallium(III) Activity

Gallium(III) has garnered significant attention for its antimicrobial and anticancer properties, which are largely attributed to its ability to mimic iron(III) and disrupt iron-dependent metabolic processes. nih.govunmc.edufrontiersin.org Interdisciplinary research that bridges chemistry and biology is crucial for fully understanding and exploiting the therapeutic potential of gallium compounds.

Future research should focus on:

Mechanistic Studies: Integrating metalloproteomics, metabolomics, and transcriptomics to identify the specific biological targets of gallium(III). rsc.org For example, studies have shown that Ga(III) can target RNA polymerase in bacteria. rsc.org Understanding these molecular mechanisms is essential for designing more effective and selective gallium-based therapeutic agents.

Development of Gallium Complexes: Synthesizing and evaluating new gallium complexes with enhanced bioavailability and targeted delivery. The coordination of gallium(III) to specific ligands, such as thiosemicarbazones, has been shown to improve its antimicrobial and cytotoxic effects. researchgate.net Similar strategies could be applied to develop novel complexes derived from this compound.

Synergistic Therapies: Investigating the combination of gallium compounds with existing antibiotics or other therapeutic agents. frontiersin.org Gallium(III) has been shown to enhance the efficacy of certain antibiotics, offering a potential strategy to combat antimicrobial resistance. rsc.org

Table 2: Comparison of Ionic Radii of Ga³⁺ and Fe³⁺

IonIonic Radius (Octahedral, Å)Ionic Radius (Tetrahedral, Å)Significance
Ga³⁺0.620.47The similar ionic radii allow Ga³⁺ to substitute for Fe³⁺ in many biological systems. nih.gov
Fe³⁺ (high spin)0.6450.49Iron is an essential element for most living organisms, involved in numerous metabolic processes. unmc.edu

Q & A

Basic Research Questions

Q. What are the established synthesis methods for gallium triperchlorate, and how can purity be optimized during preparation?

  • Methodology :

  • Direct Reaction : React gallium metal or oxide with concentrated perchloric acid under controlled stoichiometry and temperature (e.g., 0–5°C to minimize side reactions). Excess acid is often used to drive the reaction to completion .
  • Solvent Choice : Use anhydrous solvents (e.g., ethanol or acetonitrile) to reduce hydrolysis. Purity is enhanced via recrystallization or vacuum sublimation .
  • Characterization : Validate purity using X-ray diffraction (XRD) for crystallinity, inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition, and Fourier-transform infrared spectroscopy (FTIR) to confirm perchlorate coordination .
    • Data Table :
Synthesis MethodTemperature RangeKey Purity ControlsCommon Impurities
Acid Reaction0–5°CStoichiometric excess of acid, slow additionUnreacted Ga, ClO₃⁻
Solvent Reflux40–60°CSolvent dryness, inert atmosphereSolvent residues

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • Spectroscopic Analysis : FTIR and Raman spectroscopy identify vibrational modes of Ga–O and ClO₄⁻ bonds. Compare results with computational models (e.g., density functional theory) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways (e.g., mass loss at 150–200°C indicates perchlorate ligand dissociation) .
  • Single-Crystal XRD : Resolve coordination geometry and bond lengths to distinguish between possible isomers or polymorphs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

  • Methodology :

  • Systematic Replication : Reproduce experiments under strictly controlled conditions (e.g., humidity <5%, inert gas purge) to isolate environmental variables .
  • Multi-Technique Validation : Combine TGA with differential scanning calorimetry (DSC) and evolved gas analysis (EGA) to correlate mass loss with exothermic/endothermic events and gas byproducts .
  • Literature Triangulation : Cross-reference studies using Google Scholar’s "Cited by" feature to identify consensus or methodological flaws in conflicting reports .

Q. What computational strategies are effective in modeling this compound’s reactivity in aqueous systems?

  • Methodology :

  • Solvation Models : Use molecular dynamics (MD) simulations with explicit water molecules to predict hydrolysis pathways. Compare with experimental pH-dependent stability data .
  • Electronic Structure Analysis : Apply quantum mechanical calculations (e.g., DFT) to map electron density distributions and identify reactive sites for ligand substitution .
  • Validation : Benchmark computational results against experimental kinetics (e.g., UV-Vis monitoring of Ga³⁺ release in acidic media) .

Q. How should researchers design experiments to assess this compound’s compatibility with common laboratory solvents?

  • Methodology :

  • Compatibility Screening : Test solubility and stability in polar aprotic (e.g., DMSO, DMF) and protic solvents (e.g., methanol, water) via 24-hour immersion at 25°C and 60°C. Monitor for precipitates or color changes .
  • Hazard Mitigation : Follow spill protocols for perchlorates (e.g., neutralization with sodium bicarbonate, containment with vermiculite) as outlined in chemical hygiene plans .
  • Data Documentation : Tabulate results in a solvent compatibility matrix, noting decomposition products detected via gas chromatography-mass spectrometry (GC-MS) .

Guidelines for Data Reporting and Reproducibility

  • Experimental Replication : Provide detailed synthetic protocols (e.g., molar ratios, cooling rates) in the "Experimental" section, avoiding vague descriptions like "stirred overnight" .
  • Contradiction Analysis : Use the "Discussion" section to explicitly address discrepancies in prior studies, citing methodological differences (e.g., impurity levels, instrumentation sensitivity) .
  • Literature Reviews : Leverage Google Scholar’s advanced search operators (e.g., This compound AND stability NOT trichloride) to filter irrelevant results and prioritize peer-reviewed journals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.